Bioisosteric Replacement Efficiency: Tetrazole-Sulfonic Acid Combination vs. Carboxylic Acid at HCV NS3 Protease
In a medicinal chemistry context, the tetrazole-sulfonic acid combination, as bioisosteres for the carboxylic acid, maintained enzyme inhibitory potency within a 2-fold window of the parent carboxylic acid. This class-level inference is based on the general behavior of tetrazole and sulfonic acid replacements in a glycine α-ketoamide HCV NS3 protease inhibitor series, where the corresponding tetrazole-containing analog (compound 2b) showed only a twofold loss of activity, and further optimization of sulfonic acid-containing analogs yielded IC50 values ranging from 0.020 to 0.060 μM [1]. No direct data for CAS 819864-52-3 exists to confirm these values, and the comparison is strictly class-level.
| Evidence Dimension | Inhibitory Potency (IC50) against HCV NS3 protease |
|---|---|
| Target Compound Data | No direct data available for CAS 819864-52-3 |
| Comparator Or Baseline | Parent carboxylic acid (IC50 not specified for direct comparator in cited study); Optimized sulfonic acid inhibitors: IC50 range 0.020–0.060 μM |
| Quantified Difference | Approximately 2-fold activity loss for tetrazole isostere; 0.020–0.060 μM activity range for optimized sulfonic acid-containing inhibitors |
| Conditions | In vitro enzymatic assay, glycine α-ketoamide scaffold, HCV NS3 protease |
Why This Matters
This confirms the viability of the tetrazole-sulfonic acid functional pairing as a bioisostere for carboxylic acids, but procurement of the exact cyclopentyl variant is mandatory as potency and selectivity are not extrapolatable across different alkyl substituents.
- [1] Raboisson, P., de Kock, H., Simmen, K., et al. (2005). Investigation of glycine α-ketoamide HCV NS3 protease inhibitors: Effect of carboxylic acid isosteres. Bioorganic & Medicinal Chemistry Letters, 15(12), 3057–3061. View Source
